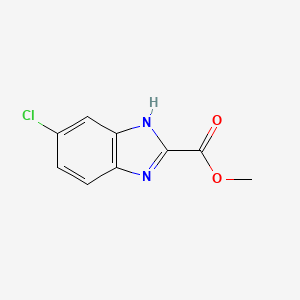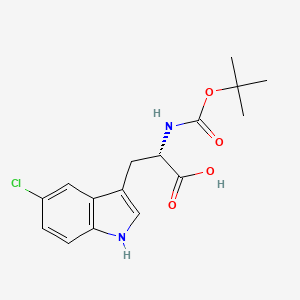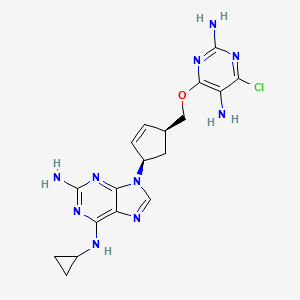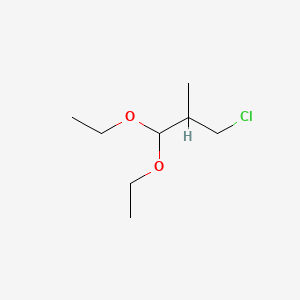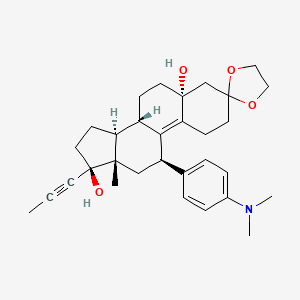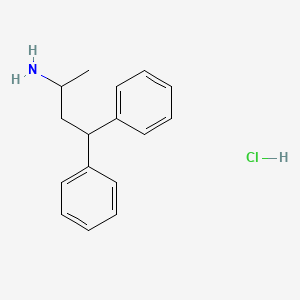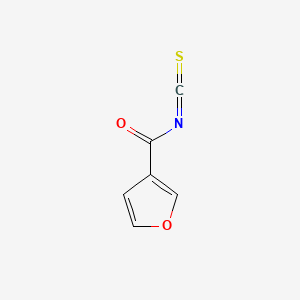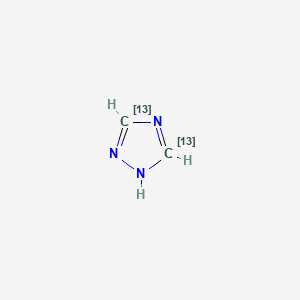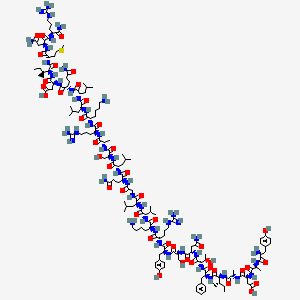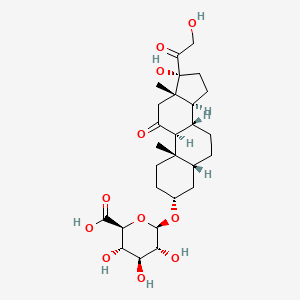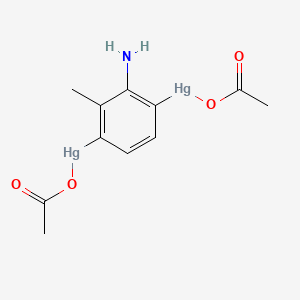
3,6-Bis(Acetoxymercuri)-O-toluidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(Acetoxymercuri)-O-toluidine is an organomercury compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of mercury atoms bonded to the acetoxy groups, which are further attached to the aromatic ring of O-toluidine. The presence of mercury in its structure imparts distinct reactivity and potential utility in specialized chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(Acetoxymercuri)-O-toluidine typically involves the mercuration of O-toluidine followed by acetylation. The process can be outlined as follows:
Mercuration: O-toluidine is treated with mercuric acetate in an appropriate solvent, such as acetic acid, under controlled temperature conditions. This step results in the formation of the intermediate 3,6-Bis(mercuri)-O-toluidine.
Acetylation: The intermediate is then reacted with acetic anhydride to introduce the acetoxy groups, yielding the final product, this compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, precise temperature control, and efficient purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(Acetoxymercuri)-O-toluidine undergoes various chemical reactions, including:
Substitution Reactions: The acetoxy groups can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The mercury atoms can be reduced to elemental mercury or other lower oxidation states using reducing agents.
Oxidation Reactions: The aromatic ring can undergo oxidation under specific conditions, potentially leading to the formation of quinone derivatives.
Common Reagents and Conditions
Substitution: Common nucleophiles such as halides, thiols, and amines can be used in substitution reactions, typically under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the mercury centers.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the aromatic ring.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the acetoxy groups.
Reduction: Compounds with reduced mercury centers or elemental mercury.
Oxidation: Quinone derivatives or other oxidized aromatic compounds.
Scientific Research Applications
3,6-Bis(Acetoxymercuri)-O-toluidine has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis for introducing mercury into aromatic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying mercury interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3,6-Bis(Acetoxymercuri)-O-toluidine involves the interaction of its mercury centers with various molecular targets. The mercury atoms can form strong bonds with sulfur-containing groups in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and cellular functions, making the compound useful in biochemical studies and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(Mercuri)-O-toluidine: The precursor to 3,6-Bis(Acetoxymercuri)-O-toluidine, lacking the acetoxy groups.
3,6-Bis(Chloromercuri)-O-toluidine: A derivative where the acetoxy groups are replaced by chlorine atoms.
3,6-Bis(Methylmercuri)-O-toluidine: A compound with methyl groups instead of acetoxy groups.
Uniqueness
This compound is unique due to the presence of acetoxy groups, which can be easily substituted, providing versatility in chemical modifications
Properties
IUPAC Name |
acetyloxy-[4-(acetyloxymercurio)-2-amino-3-methylphenyl]mercury |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N.2C2H4O2.2Hg/c1-6-4-2-3-5-7(6)8;2*1-2(3)4;;/h2-3H,8H2,1H3;2*1H3,(H,3,4);;/q;;;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCKQTGZLQJKBF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)[Hg]OC(=O)C)[Hg]OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Hg2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101047698 |
Source


|
| Record name | 3,6-Bis(Acetoxymercuri)-O-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117292-64-5 |
Source


|
| Record name | 3,6-Bis(Acetoxymercuri)-O-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
